

Comparison of FMF-01-086-2 vs Alisertib (MLN8237) potency

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Compound of Interest

Compound Name: FMF-01-086-2

CAS No.: 2135622-31-8

Cat. No.: B607484

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Comparative Guide: FMF-01-086-2 vs. Alisertib (MLN8237)

Executive Summary

- Alisertib (MLN8237) is the industry-standard, highly selective, ATP-competitive Aurora A inhibitor. It exhibits picomolar-to-nanomolar potency and >200-fold selectivity for Aurora A over Aurora B. It is the preferred tool for studying Aurora A-driven mitotic events and is in advanced clinical evaluation.
- FMF-01-086-2** is a specialized chemical probe developed by the Gray Lab (Dana-Farber Cancer Institute). Structurally derived from the benzodiazepine scaffold (similar to Alisertib), it incorporates an acrylamide warhead designed to target reactive cysteines. However, it exhibits lower potency (double-digit nanomolar) and reduced selectivity (Dual Aurora A/B inhibition) compared to Alisertib. Its primary utility lies in chemical biology applications, such as covalent probe development or as a structural template for degraders (PROTACs).

Compound Profiles & Mechanism of Action

Alisertib (MLN8237)

- Class: Reversible, ATP-competitive Type I Inhibitor.

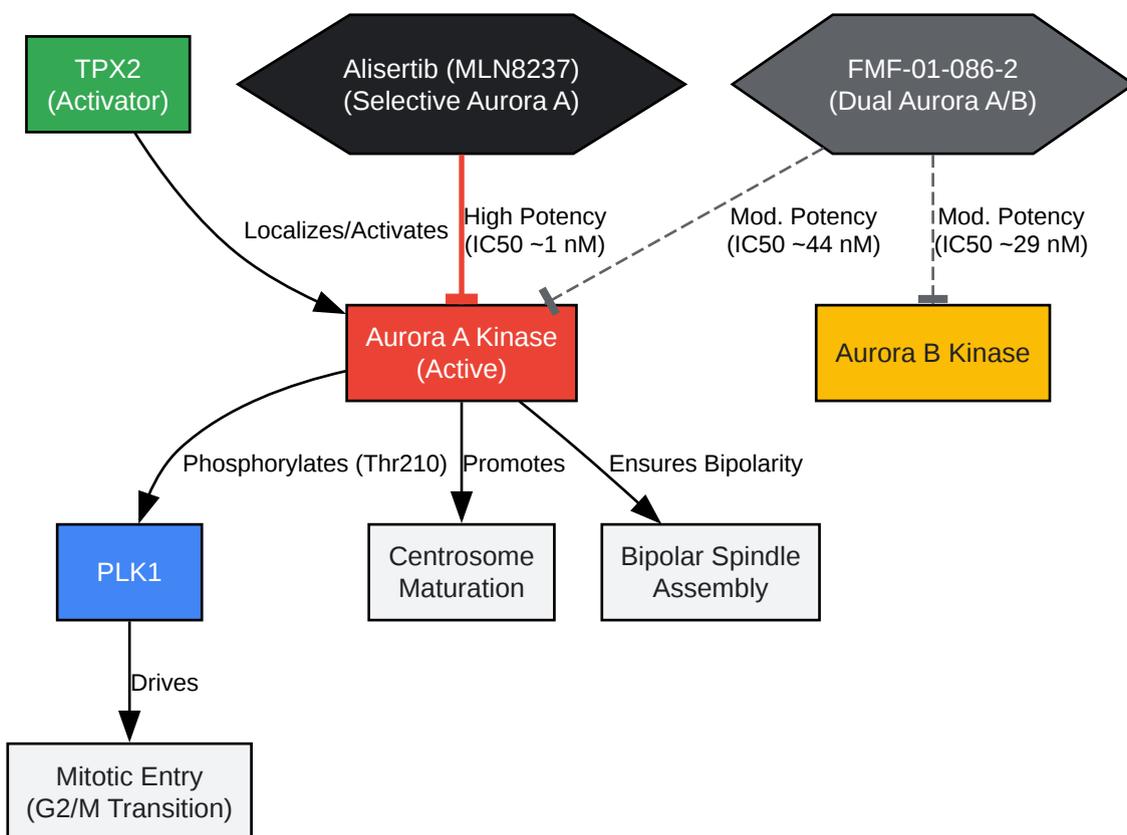
- Scaffold: Pyrimido-benzazepine.[1]
- Binding Mode: Binds to the ATP-binding pocket of Aurora A in the active conformation (DFG-in). It induces a conformational shift in the activation loop, preventing autophosphorylation at Thr288.
- Key Feature: An atypical "induced-fit" mechanism allows high selectivity for Aurora A despite the high sequence homology (~70%) of the catalytic domain with Aurora B.

FMF-01-086-2[2][3][4][5][6][7][8][9]

- Class: Acrylamide-modified Kinase Probe (Putative Covalent/Reversible).
- Origin: Gray Lab (Citation: Bioorg.[2] Med. Chem. Lett. 2017).[1][3][4][2][5][6]
- Scaffold: Benzodiazepine (analogous to MLN8054/Alisertib) modified with a 4-acrylamido-benzamide moiety.
- Reactivity: Contains an electrophilic acrylamide "warhead" designed to react with cysteine residues (potentially Cys290 in Aurora A).
- Nuance: While designed with a covalent handle, experimental data from the Gray Lab characterizes its inhibition as reversible in standard biochemical assays, suggesting the covalent bond formation may be transient, slow, or strictly dependent on specific assay conditions (e.g., incubation time).

Signaling Pathway & Inhibition Nodes

The following diagram illustrates the critical role of Aurora A in centrosome maturation and the intervention points of these inhibitors.



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Caption: Aurora A signaling cascade showing the selective blockade by Alisertib versus the dual inhibition profile of **FMF-01-086-2**.

Potency & Selectivity Analysis

The following data consolidates biochemical IC50 values. Alisertib demonstrates superior potency and selectivity for Aurora A. **FMF-01-086-2** acts as a dual inhibitor, with slightly higher potency against Aurora B than Aurora A.[7]

Biochemical Potency (Cell-Free IC50)

Target Kinase	Alisertib (MLN8237)	FMF-01-086-2	Fold Difference (Potency)
Aurora A	1.2 nM	44 nM	Alisertib is ~36x more potent
Aurora B	~396 nM	29 nM	FMF-01-086-2 is ~13x more potent
Aurora C	N/D	63 nM	-
Selectivity (A vs B)	>200-fold (A-selective)	0.6-fold (Dual / B-favored)	Alisertib is highly selective

Cellular Potency (HCT116 / HeLa Models)

- Alisertib:
 - Phenotype: Induces "monopolar spindles" (classic Aurora A inhibition phenotype).
 - Potency: Inhibits autophosphorylation (p-Aurora A Thr288) at ~10–30 nM.
 - Outcome: G2/M arrest followed by apoptosis or senescence.
- FMF-01-086-2:
 - Phenotype: Mixed phenotype due to dual inhibition (inhibition of cytokinesis from Aurora B blockade + spindle defects from Aurora A blockade).
 - Potency: Dose-dependent inhibition of p-Aurora A and p-Histone H3 (Ser10, Aurora B marker) observed in the 100 nM – 1 μ M range.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Kinase Activity Assay (Luminescence)

Objective: Distinguish between Aurora A selective inhibition (Alisertib) and dual inhibition (**FMF-01-086-2**).

- Reagents: Recombinant Aurora A and Aurora B enzymes; ADP-Glo™ Kinase Assay (Promega).
- Substrates:
 - Aurora A: Kemptide or MBP.
 - Aurora B: Histone H3 peptide.
- Workflow:
 - Prepare 384-well plates with 5 µL kinase buffer (active enzyme).
 - Add 2.5 µL of compound (Alisertib vs **FMF-01-086-2**) in 10-point dose-response (start 10 µM, 1:3 dilution).
 - Incubate 30 mins at RT (Critical for **FMF-01-086-2** to allow potential covalent equilibration).
 - Add 2.5 µL ATP/Substrate mix. Run reaction for 60 mins.
 - Add ADP-Glo reagent (40 mins) -> Kinase Detection Reagent (30 mins).
 - Read Luminescence.
- Validation Check:
 - Alisertib Control: Should show >2 log shift between Aurora A and Aurora B curves.
 - FMF Control: Should show overlapping curves (IC₅₀ A ≈ IC₅₀ B).

Protocol B: Western Blot Target Engagement

Objective: Confirm cellular selectivity.

- Cell Line: HCT116 (Colorectal carcinoma).

- Treatment: Treat cells with 100 nM of Alisertib or **FMF-01-086-2** for 4 hours (mitotic shake-off enrichment recommended).
- Lysis: Lysis buffer with Phosphatase Inhibitors (Na₃VO₄, NaF).
- Antibodies:
 - p-Aurora A (Thr288): Marker for Aurora A activity.
 - p-Histone H3 (Ser10): Marker for Aurora B activity.
- Expected Result:
 - Alisertib (100 nM): Complete loss of p-Aurora A; Retention of p-Histone H3 (Aurora B active).
 - **FMF-01-086-2** (100 nM): Partial/Complete loss of both p-Aurora A and p-Histone H3.

Conclusion & Recommendation

- Choose Alisertib (MLN8237) if: You require a highly selective biological tool to dissect Aurora A specific functions (e.g., centrosome separation) without confounding effects from Aurora B inhibition (cytokinesis failure). It is the gold standard for potency.
- Choose **FMF-01-086-2** if: You are conducting chemical biology methodology research (e.g., developing degraders, studying cysteine reactivity in the benzodiazepine scaffold) or need a dual inhibitor control. Do not use **FMF-01-086-2** as a primary tool for "pure" Aurora A biology due to its off-target activity on Aurora B.

References

- Discovery of **FMF-01-086-2**
 - Title: Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K- δ/γ Inhibitors (Note: **FMF-01-086-2** appears in the Gray Lab dataset associated with Aurora inhibition described in Bioorg. Med. Chem. Lett. 2017).[\[1\]](#)
[\[3\]](#)[\[4\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Source:Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4405-4408.[3][4][2][6]
- Link:[Link][4][2][5]
- Alisertib (MLN8237)
 - Title: MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors.
 - Source:ACS Chemical Biology, 2010.
 - Link:[Link]
- Gray Lab Probe Database
 - Source:Gray Lab (Stanford/DFCI).
 - Link:[Link] (Verify specific entry for **FMF-01-086-2** under Aurora Kinase Probes).

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